Tetrahydro Curcumin-d6

Catalog No.
S1783992
CAS No.
1794898-13-7
M.F
C21H24O6
M. Wt
378.454
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydro Curcumin-d6

CAS Number

1794898-13-7

Product Name

Tetrahydro Curcumin-d6

IUPAC Name

1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]heptane-3,5-dione

Molecular Formula

C21H24O6

Molecular Weight

378.454

InChI

InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3/i1D3,2D3

InChI Key

LBTVHXHERHESKG-WFGJKAKNSA-N

SMILES

COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O

Synonyms

1,7-Bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanedione-d6; HZIV 81-2-d6; NSC 687845-d6; Sabiwhite-d6; Tetrahydrodiferuloylmethane-d6;

Tetrahydro Curcumin-d6 (THCurcumin-d6) is a derivative of curcumin, a natural compound found in turmeric. THCurcumin-d6 itself is a deuterated form, meaning some of its hydrogen atoms have been replaced with deuterium (a stable isotope of hydrogen). This deuteration is a common technique in scientific research, particularly for studies involving mass spectrometry, as it allows for easier differentiation between the compound of interest and other molecules present in a sample [].

Studying Curcumin Metabolism:

Regular THCurcumin (non-deuterated) has poor bioavailability, meaning it's not readily absorbed by the body. THCurcumin-d6 can be used as an internal standard or tracer molecule to investigate curcumin's metabolism and absorption pathways within the body. By comparing the levels of THCurcumin-d6 and regular THCurcumin in tissues or biological fluids, researchers can gain insights into how the body processes curcumin [, ].

Anti-oxidant and Anti-inflammatory Properties:

Curcumin is known for its antioxidant and anti-inflammatory properties. THCurcumin-d6 might share these properties, and researchers can use it to study these effects in cell cultures or animal models. By comparing the effects of THCurcumin-d6 with regular THCurcumin, they can determine if the deuteration affects the compound's biological activity [].

Cancer Research:

Some studies suggest curcumin may have anti-cancer properties. THCurcumin-d6 could be a valuable tool in exploring these potential benefits. Researchers can use it to investigate how curcumin affects cancer cell growth, survival, and signaling pathways [].

Drug Development:

Due to curcumin's poor bioavailability, researchers are actively developing new curcumin-based drugs with improved absorption. THCurcumin-d6 can be used to assess the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of these new curcuminoids in pre-clinical studies [].

Tetrahydro Curcumin-d6 is a deuterated derivative of tetrahydrocurcumin, which itself is a reduced form of curcumin, a natural polyphenolic compound derived from the rhizomes of the turmeric plant (Curcuma longa). This compound is characterized by the replacement of some hydrogen atoms with deuterium, a stable isotope of hydrogen, enhancing its utility in scientific research, particularly in mass spectrometry for quantifying curcumin and its metabolites. Tetrahydro Curcumin-d6 retains the antioxidant, anti-inflammatory, and potential anticancer properties associated with curcumin while offering improved stability and bioavailability compared to its parent compound.

  • The mechanism of action of THCurcumin-d6 is not directly applicable as it serves as a research analogue for THCurcumin.
  • Research on THCurcumin suggests potential anti-inflammatory and antioxidant properties, but more study is needed to confirm these effects [].
  • Information on the safety and hazards of THCurcumin-d6 is limited due to its use as a research tool.
  • It's generally recommended to handle all research chemicals with appropriate safety precautions following laboratory safety guidelines [].
Similar to non-deuterated tetrahydrocurcumin. Key reactions include:

  • Oxidation: Tetrahydro Curcumin-d6 can be oxidized to form tetrahydrocurcumin epoxide and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: This compound can be further reduced to yield various derivatives.
  • Substitution: It can participate in nucleophilic substitution reactions, particularly at its methoxy groups, using nucleophiles like thiols and amines under basic conditions.

Tetrahydro Curcumin-d6 exhibits biological activities analogous to those of curcumin. These include:

  • Anti-inflammatory Effects: It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
  • Antioxidant Properties: The compound scavenges free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Potential: Preliminary studies suggest that Tetrahydro Curcumin-d6 may inhibit cancer cell growth and induce apoptosis through modulation of various signaling pathways .

The synthesis of Tetrahydro Curcumin-d6 typically involves:

  • Hydrogen-Deuterium Exchange: This method replaces hydrogen atoms in tetrahydrocurcumin with deuterium using deuterated solvents such as deuterated methanol in the presence of catalysts.
  • Industrial Production: On a larger scale, high-purity deuterated reagents are used under controlled conditions to ensure complete incorporation of deuterium. The final product is purified through chromatographic techniques to achieve isotopic enrichment.

Tetrahydro Curcumin-d6 serves multiple purposes in research and medicine:

  • Internal Standard in Mass Spectrometry: It is commonly used as an internal standard for quantifying curcumin levels in biological samples.
  • Pharmacokinetic Studies: Researchers utilize this compound to study the metabolism and absorption pathways of curcumin and its derivatives.
  • Investigating Biological Effects: It provides insights into the biological activities of curcumin-related compounds in cell cultures and animal models .

Studies on Tetrahydro Curcumin-d6 have revealed interactions with various cellular targets:

  • Cell Signaling Pathways: It modulates pathways involved in inflammation and cell survival.
  • Enzyme Inhibition: The compound inhibits enzymes such as inducible nitric oxide synthase and xanthine oxidase, contributing to its anti-inflammatory effects.
  • Gene Expression Modulation: Tetrahydro Curcumin-d6 influences gene expression related to oxidative stress responses .

Tetrahydro Curcumin-d6 shares structural similarities with several compounds derived from curcumin. Key comparisons include:

Compound NameDescriptionUnique Features
CurcuminThe parent compound known for its vibrant color and extensive health benefits.Poor bioavailability; highly reactive.
TetrahydrocurcuminA reduced form of curcumin that improves bioavailability but retains similar properties.Better absorbed than curcumin but still limited.
DemethoxycurcuminA derivative with one methoxy group removed; exhibits similar biological activities.Enhanced anti-inflammatory effects compared to curcumin.
BisdemethoxycurcuminA derivative lacking both methoxy groups; shows increased potency against certain cancers.More effective than curcumin in specific contexts.

Tetrahydro Curcumin-d6 stands out due to its isotopic labeling, which allows for precise tracking in metabolic studies while maintaining the beneficial properties associated with curcuminoids .

Dates

Modify: 2023-08-15

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